

Ethyl 3-methoxypropionate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-methoxypropionate*

Cat. No.: *B083209*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl 3-methoxypropionate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Ethyl 3-methoxypropionate** (CAS No. 10606-42-5). The information is compiled to assist researchers and professionals in drug development and other scientific fields in understanding the fundamental characteristics of this compound. Data is presented in a structured format, followed by detailed descriptions of the general experimental protocols used to determine these properties.

Core Physical and Chemical Properties

Ethyl 3-methoxypropionate is an ester characterized by its fruity odor.^[1] It is typically a colorless to pale yellow liquid.^[1] Its molecular structure consists of an ethyl group attached to a propanoate backbone, with a methoxy group at the third carbon position.^[1]

Data Summary

The quantitative physical properties of **Ethyl 3-methoxypropionate** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Notes / Reference
CAS Number	10606-42-5	N/A	[2]
Molecular Formula	C ₆ H ₁₂ O ₃	N/A	[1]
Molecular Weight	132.16	g/mol	
Boiling Point	158	°C	[3]
Density	0.98	g/cm ³	At 20°C [3]
Refractive Index	1.4030 - 1.4060	N/A	Range provided by supplier [2]
Flash Point	53 (127.4)	°C (°F)	
Melting Point	Not available	°C	Data not found in literature
Viscosity	Not available	mPa·s	Data not found in literature
Vapor Pressure	Not available	kPa/mmHg	Data not found in literature
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.	N/A	Qualitative data [1]

Experimental Protocols for Property Determination

The following sections outline the standard methodologies for determining the key physical properties listed above. These are generalized protocols and may be adapted based on specific laboratory equipment and standards (e.g., ASTM, ISO).

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method utilizes a Thiele tube or a similar heating apparatus.[\[4\]](#)

- Sample Preparation: A small amount of the liquid (e.g., **Ethyl 3-methoxypropionate**) is placed into a small test tube (fusion tube).[5]
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with its open end down.[4]
- Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).[4][5]
- Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube escapes.[6] When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[5][6]
- Measurement: The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[5][6]

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For liquids, it is typically determined by weighing a precisely measured volume.

- Mass Measurement: The mass of a clean, dry measuring cylinder or pycnometer is recorded using an electronic balance.[7][8]
- Volume Measurement: A specific volume of the liquid is carefully added to the measuring cylinder. The volume is read precisely from the meniscus.[7]
- Final Mass Measurement: The mass of the measuring cylinder containing the liquid is recorded.[7]
- Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9][10]

Refractive Index Measurement

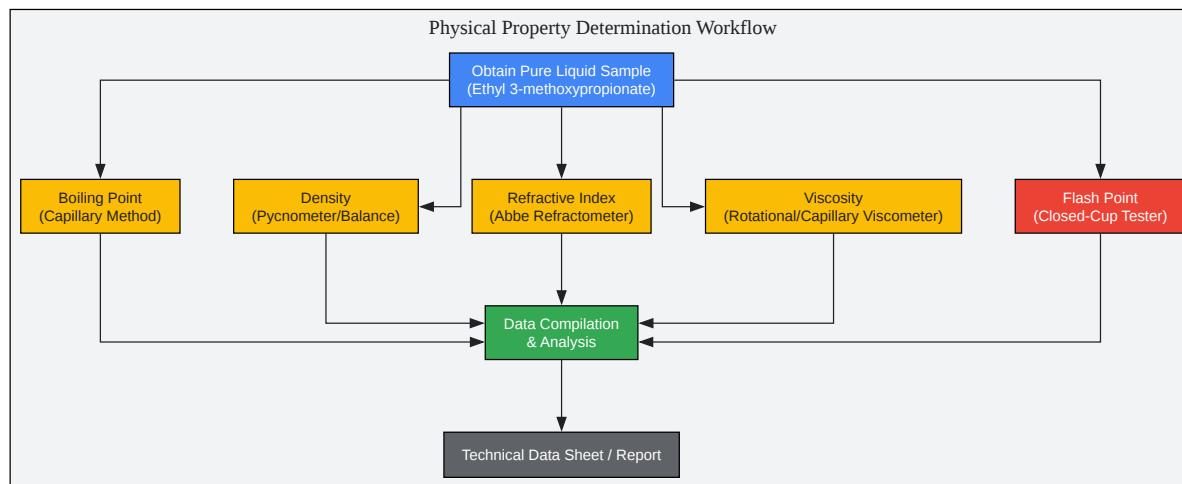
The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer. This value is a dimensionless number that describes how fast light travels through the material.[\[11\]](#)

- Calibration: The refractometer is first calibrated, typically using distilled water or a standard of known refractive index.[\[11\]](#)
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[\[11\]](#)
- Measurement: Light (usually a monochromatic source like a sodium-D line at 589 nm) is passed through the sample. The user adjusts the instrument to bring the boundary line between the light and dark regions into focus and align it with the crosshairs in the eyepiece.[\[11\]](#)
- Reading: The refractive index is then read directly from the instrument's calibrated scale. Temperature control is crucial as the refractive index is temperature-dependent.[\[11\]](#)

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers.

- Capillary Viscometer: This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the force of gravity. The kinematic viscosity is calculated from this flow time and the viscometer constant.[\[12\]](#)
- Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is determined from the measured torque, the spindle's geometry, and its rotational speed.[\[13\]](#)
- Falling Sphere Viscometer: This method calculates viscosity based on the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The terminal velocity of the sphere is used in Stokes' law to determine the viscosity.[\[14\]](#)[\[15\]](#)


Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.[\[16\]](#) Two common methods are used:

- Closed-Cup Method (e.g., Pensky-Martens): The liquid sample is heated in a closed container. The lid has apertures that are periodically opened to introduce an ignition source (a small flame or spark) into the vapor space above the liquid. The temperature at which a brief flash is observed is the flash point. This method is preferred for its higher precision and is often required by regulations.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Open-Cup Method (e.g., Cleveland Open Cup): The sample is heated in a container open to the atmosphere. An ignition source is passed over the surface of the liquid. The temperature at which the vapors flash is the open-cup flash point. This method typically yields higher values than the closed-cup method.[\[16\]](#)[\[17\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical property characterization of a liquid chemical like **Ethyl 3-methoxypropionate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 10606-42-5: Ethyl 3-methoxypropanoate | CymitQuimica [cymitquimica.com]
- 2. 3-METHOXYPROPIONIC ACID ETHYL ESTER | 10606-42-5 [chemicalbook.com]

- 3. Ethyl 3-Methoxypropionate >99.0%(GC) 10g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. homesciencetools.com [homesciencetools.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 14. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 15. byjus.com [byjus.com]
- 16. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 17. filab.fr [filab.fr]
- 18. scimed.co.uk [scimed.co.uk]
- To cite this document: BenchChem. [Ethyl 3-methoxypropionate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083209#ethyl-3-methoxypropionate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com